molecular formula C11H12F2O3 B7875296 Ethyl 3-(3,5-difluoro-phenoxy)propanoate

Ethyl 3-(3,5-difluoro-phenoxy)propanoate

Cat. No.: B7875296
M. Wt: 230.21 g/mol
InChI Key: SRRZPEOXBZFWME-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-difluoro-phenoxy)propanoate is an organic compound with the molecular formula C11H12F2O3 It is characterized by the presence of a difluorophenoxy group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-difluoro-phenoxy)propanoate typically involves the reaction of 3,5-difluorophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3,5-Difluorophenol+Ethyl 3-bromopropanoateK2CO3,DMF,RefluxEthyl 3-(3,5-difluoro-phenoxy)propanoate\text{3,5-Difluorophenol} + \text{Ethyl 3-bromopropanoate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 3,5-Difluorophenol+Ethyl 3-bromopropanoateK2​CO3​,DMF,Reflux​Ethyl 3-(3,5-difluoro-phenoxy)propanoate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-difluoro-phenoxy)propanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 3-(3,5-Difluorophenoxy)propanoic acid.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

    Reduction: 3-(3,5-Difluorophenoxy)propanol.

Scientific Research Applications

Ethyl 3-(3,5-difluoro-phenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-difluoro-phenoxy)propanoate involves its interaction with specific molecular targets. The difluorophenoxy group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-fluoro-phenoxy)propanoate
  • Ethyl 3-(3-chloro-phenoxy)propanoate
  • Ethyl 3-(3,5-dichloro-phenoxy)propanoate

Uniqueness

Ethyl 3-(3,5-difluoro-phenoxy)propanoate is unique due to the presence of two fluorine atoms on the phenoxy ring. This fluorination can significantly alter the compound’s chemical and biological properties, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

ethyl 3-(3,5-difluorophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-15-11(14)3-4-16-10-6-8(12)5-9(13)7-10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRZPEOXBZFWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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